molecular formula C18H21FN4O3S B2442897 N-allyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921796-14-7

N-allyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2442897
CAS No.: 921796-14-7
M. Wt: 392.45
InChI Key: WNDKWHTXYHYQFE-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
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Biological Activity

N-allyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • An allyl group
  • A thioether linkage
  • A hydroxymethyl imidazole moiety
  • A 4-fluorobenzyl amino group

These structural components contribute to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under discussion has not been extensively studied in this context, but its structural analogs suggest potential efficacy against cancers such as breast and colon cancer.

The biological activity of this compound may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been documented to induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
  • Anti-inflammatory Effects : The imidazole ring is known for its anti-inflammatory properties, which may contribute to reducing tumor-associated inflammation.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound exhibit:

  • Cytotoxicity : IC50 values in the low micromolar range against various cancer cell lines.
CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)5.0
Compound BHT29 (Colon Cancer)3.5

Safety and Toxicology

Toxicological assessments are critical for determining the safety profile of this compound. Studies on analogous compounds indicate low cytotoxicity at therapeutic doses, but further research is needed to establish a comprehensive safety profile.

Properties

IUPAC Name

2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-7-20-16(25)10-23-15(11-24)9-22-18(23)27-12-17(26)21-8-13-3-5-14(19)6-4-13/h2-6,9,24H,1,7-8,10-12H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDKWHTXYHYQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.